BiPNQ

Polymorphism Solid-state characterization Chagas disease drug discovery

BiPNQ is a potent, selective T. cruzi inhibitor whose in vitro potency matches the clinical reference benznidazole. Critically, it exhibits confirmed solid-state polymorphism (anhydrous BiPNQ‑I and solvate BiPNQ‑s) verified by PXRD/DSC/FTIR. Generic substitution with uncharacterized naphthoquinones introduces uncontrolled variables that compromise SAR studies and bioavailability assessments. Procure BiPNQ with batch-specific polymorph certification to guarantee assay consistency, reliable lead optimization, and defensible in vivo efficacy data.

Molecular Formula C16H12N6O
Molecular Weight 304.31 g/mol
Cat. No. B15559686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiPNQ
Molecular FormulaC16H12N6O
Molecular Weight304.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H12N6O/c23-16-11-4-2-1-3-10(11)12(19-14-5-7-17-21-14)9-13(16)20-15-6-8-18-22-15/h1-9H,(H,17,21)(H2,18,20,22)
InChIKeyMFSOFUCZUUXAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BiPNQ: A Pyrazolylnaphthoquinone Inhibitor of Trypanosoma cruzi for Chagas Disease Research


BiPNQ ((4E)-2-(1H-pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)naphthalen-1(4H)-one, CAS 313513-16-5) is a synthetic heterocyclic naphthoquinone derivative belonging to the pyrazolylnaphthoquinone class. It functions as a potent and selective inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease (American trypanosomiasis) . The compound exhibits significant in vitro trypanocidal activity comparable to the clinical reference drug benznidazole and has been identified as a promising starting point for lead optimization programs against T. cruzi [1].

Why BiPNQ Cannot Be Casually Substituted by Other Naphthoquinone Derivatives


Substituting BiPNQ with other naphthoquinone-based anti-trypanosomal agents (e.g., simple naphthoquinones or alternative heterocyclic derivatives) without rigorous validation poses significant risks to experimental reproducibility and lead optimization campaigns. BiPNQ exhibits solid-state polymorphism, existing in at least two distinct crystalline modifications—an anhydrous form (BiPNQ-I) and a solvate (BiPNQ-s)—which exhibit different thermal behaviors, PXRD patterns, and FTIR spectra [1]. The choice of crystalline form can directly impact solubility, dissolution rate, and ultimately bioavailability, factors critical for both in vitro assay consistency and in vivo efficacy studies [1]. Furthermore, within the broader class of pyrazolylnaphthoquinones, minor structural variations (e.g., substitution pattern on the pyrazole rings) lead to pronounced differences in anti-T. cruzi potency and selectivity against mammalian cells [2]. Therefore, generic substitution without confirming both the chemical identity and the specific solid-state form of BiPNQ can introduce uncontrolled variables that compromise data integrity and derail structure-activity relationship (SAR) studies.

Quantitative Evidence for BiPNQ Differentiation and Procurement Rationale


BiPNQ Exhibits Defined Solid-State Polymorphism Critical for Reproducible Formulation and Bioactivity

BiPNQ exists in at least two distinct crystalline modifications—an anhydrous form (BiPNQ-I) and a solvate (BiPNQ-s)—which exhibit significantly different thermal behaviors and PXRD patterns [1]. This polymorphism is a key differentiator from many in-class naphthoquinone analogs that may not have been characterized for solid-state variability, which is a critical quality attribute for reproducibility in biological assays and preclinical development.

Polymorphism Solid-state characterization Chagas disease drug discovery

BiPNQ Demonstrates In Vitro Anti-T. cruzi Activity Comparable to Benznidazole

In vitro assays reveal that BiPNQ exhibits significant trypanocidal activity against T. cruzi, with an efficacy profile comparable to that of benznidazole, the current first-line clinical drug for Chagas disease [1]. This places BiPNQ among the more potent pyrazolylnaphthoquinones identified in the lead optimization program.

Anti-trypanosomal Chagas disease In vitro efficacy

BiPNQ Belongs to a Class of Pyrazolylnaphthoquinones with Established Selectivity Over Mammalian Cells

Within the pyrazolylnaphthoquinone series, BiPNQ is part of a structural class where several analogs demonstrate favorable selectivity indices (SI) against T. cruzi versus mammalian L-6 cells [1]. While direct selectivity data for BiPNQ is not publicly available, the class-level inference supports its potential for reduced off-target toxicity compared to non-selective antiparasitic agents.

Cytotoxicity Selectivity index Lead optimization

Recommended Application Scenarios for BiPNQ Based on Evidence


Lead Optimization and SAR Studies for Chagas Disease Therapeutics

BiPNQ serves as a validated starting point for medicinal chemistry campaigns targeting T. cruzi. Its demonstrated in vitro potency comparable to benznidazole [1] and its characterized solid-state polymorphism [2] make it an ideal reference compound for exploring structure-activity relationships within the pyrazolylnaphthoquinone series.

Solid-State Characterization and Preformulation Development

Given its well-characterized polymorphism, BiPNQ is a valuable model compound for studying the impact of crystalline form on the solubility and bioavailability of naphthoquinone-based antiparasitic agents. This scenario is particularly relevant for groups focused on developing oral formulations for Chagas disease [2].

In Vitro Screening and Comparative Efficacy Studies

BiPNQ is recommended for use as a positive control or benchmark in in vitro assays designed to evaluate the anti-T. cruzi activity of novel compounds. Its established potency relative to benznidazole [1] provides a reliable reference point for assessing the activity of new chemical entities.

Mechanistic Studies of Trypanocidal Naphthoquinones

As a representative member of the pyrazolylnaphthoquinone class with documented biological activity [1] and defined solid-state properties [2], BiPNQ is suitable for investigations into the mechanism of action of heterocyclic naphthoquinones against T. cruzi, including target identification and resistance studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for BiPNQ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.